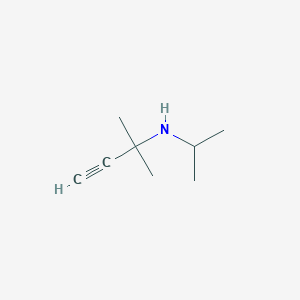

2-methyl-N-propan-2-ylbut-3-yn-2-amine

Description

2-Methyl-N-propan-2-ylbut-3-yn-2-amine (IUPAC name) is a tertiary amine characterized by a propargyl (but-3-ynyl) backbone, a methyl group at the C2 position, and an N-bound isopropyl (propan-2-yl) substituent. Its molecular formula is C₈H₁₃N, with a structure combining a triple bond (C≡C) and branched alkyl groups.

Properties

IUPAC Name |

2-methyl-N-propan-2-ylbut-3-yn-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-6-8(4,5)9-7(2)3/h1,7,9H,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKVAVZDQVUJGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(C)(C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189-86-2 | |

| Record name | (2-methylbut-3-yn-2-yl)(propan-2-yl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-propan-2-ylbut-3-yn-2-amine typically involves the alkylation of propargylamine with isobutyl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of 2-methyl-N-propan-2-ylbut-3-yn-2-amine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-propan-2-ylbut-3-yn-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.

Substitution: Alkyl halides and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.

Major Products Formed

Oxidation: Formation of amides or nitriles.

Reduction: Formation of alkenes or alkanes.

Substitution: Introduction of various alkyl or aryl groups.

Scientific Research Applications

2-methyl-N-propan-2-ylbut-3-yn-2-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-N-propan-2-ylbut-3-yn-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Propargylamine Derivatives

Propargylamines share the C≡C bond adjacent to an amine group, which affects electronic properties and reactivity. Key comparisons include:

N-Methyl-N-(3-phenylprop-2-ynyl)prop-2-en-1-amine ()

- Structure : Contains a phenyl group and propargyl chain.

- Applications : Phenylpropargylamines are often explored in medicinal chemistry for neurotransmitter modulation .

N-(2-Methoxyethyl)-3-phenylprop-2-yn-1-amine ()

Branched Alkylamines

Compounds with branched alkyl substituents on nitrogen exhibit steric effects that influence binding and stability:

N-Ethyl-N-isopropylpropan-2-amine ()

- Structure : Ethyl and isopropyl groups on nitrogen.

- Key Differences : Lacks a triple bond but shares steric hindrance from isopropyl. Used in synthetic chemistry for its basicity and low nucleophilicity .

N,N-Diisopropyltryptamine (DIPT) ()

Physicochemical and Functional Comparisons

Table 1: Structural and Functional Properties

Biological Activity

2-Methyl-N-propan-2-ylbut-3-yn-2-amine, a compound characterized by its unique triple bond, has garnered attention in various fields of research, particularly in medicinal chemistry and biological activity studies. This article explores its biological properties, mechanisms of action, and potential applications based on diverse scientific literature.

The compound is classified as an alkyne amine, with the following structural formula:

It is noted for its reactivity due to the presence of the triple bond, which distinguishes it from similar compounds such as 2-methyl-N-propan-2-ylbut-2-en-2-amine and 2-methyl-N-propan-2-ylbutane-2-amine .

Synthesis

The synthesis of 2-methyl-N-propan-2-ylbut-3-yn-2-amine typically involves the alkylation of propargylamine with isobutyl bromide under basic conditions. The reaction is facilitated by strong bases such as sodium hydride or potassium tert-butoxide .

The mechanism of action for 2-methyl-N-propan-2-ylbut-3-yn-2-amines likely involves binding to enzymes or receptors, modulating their activity. This interaction can lead to altered cellular signaling pathways, impacting processes such as cell growth and apoptosis .

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various alkynes against bacterial strains. While specific results for 2-methyl-N-propan-2-ylbut-3-yn-2-amines were not detailed, related compounds demonstrated significant inhibition against Gram-positive bacteria .

- Anticancer Research : In vitro studies have indicated that similar alkynes can induce apoptosis in cancer cell lines through caspase activation. Future research is needed to establish direct evidence for 2-methyl-N-propan-2-ylbut-3-yn-2-amines .

Comparative Analysis

To better understand the unique properties of 2-methyl-N-propan-2-ylbut-3-yn-2-amines, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 2-Methyl-N-propan-2-ybutene | Alkene | Moderate antimicrobial activity |

| 2-Methyl-N-propan-2-ybutane | Alkane | Limited biological activity |

| 2-Methyl-N-propan-2-ybutyne | Alkyne | Potential anticancer properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.